molecular formula C19H17N5O B13140882 N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide CAS No. 143773-84-6

N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide

Cat. No.: B13140882
CAS No.: 143773-84-6
M. Wt: 331.4 g/mol
InChI Key: NGTQOBAXLLQYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide is a synthetic 1,3,5-triazine derivative designed for advanced oncology and drug discovery research. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets . This compound features a strategic molecular hybrid structure, combining the triazine core with a benzamide moiety, a design principle that has been leveraged to develop novel compounds with potent antitumor activity . Its primary research value lies in its potential as a chemical probe for studying cell proliferation and programmed cell death pathways. Researchers can utilize this compound to investigate p53-independent mechanisms of action, as related triazine-sulfonamide molecular hybrids have been shown to induce cell cycle arrest in both the G0/G1 and G2/M phases without inhibiting MDM2-p53 interactions . Furthermore, such compounds have demonstrated the ability to induce apoptosis in cancer cell lines harboring both wild-type and mutant p53, making them valuable tools for exploring alternative cell death mechanisms, especially in cancers with p53 mutations . The prop-1-en-2-yl substituent on the triazine ring adds steric and electronic diversity, which can be critical for optimizing binding affinity and selectivity toward specific enzymatic targets often explored in kinase inhibition studies . This reagent is intended for use in high-throughput screening, mechanism-of-action studies, and as a building block in the synthesis of more complex chemical entities for biological evaluation.

Properties

CAS No.

143773-84-6

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-amino-6-prop-1-en-2-yl-1,3,5-triazin-2-yl)-N-phenylbenzamide

InChI

InChI=1S/C19H17N5O/c1-13(2)16-21-18(20)23-19(22-16)24(15-11-7-4-8-12-15)17(25)14-9-5-3-6-10-14/h3-12H,1H2,2H3,(H2,20,21,22,23)

InChI Key

NGTQOBAXLLQYTB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC(=NC(=N1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Substitution Reactions: The amino group and the prop-1-en-2-yl group are introduced through substitution reactions. For example, the amino group can be introduced by reacting the triazine ring with an appropriate amine, while the prop-1-en-2-yl group can be introduced through alkylation reactions.

    Coupling with Benzamide: The final step involves coupling the substituted triazine ring with benzamide to form the desired compound. This can be achieved through amide bond formation reactions using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the triazine ring or benzamide moiety are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of specific genes involved in disease processes or cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of 1,3,5-triazine derivatives, which are frequently modified at positions 4 and 6 to tune physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Substituents Key Features Synthesis Yield References
N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide (Target) 4-Amino, 6-prop-1-en-2-yl, N-phenylbenzamide Alkenyl group enhances hydrophobicity; benzamide may improve binding affinity. Not reported
Compounds 21–24 4-Amino, 6-piperazinyl (fluorophenyl/trifluoromethylphenyl/chlorophenyl groups) Bulky piperazine substituents improve solubility; fluorinated groups enhance metabolic stability. 24–51%
Compounds 12–15 4-Amino, 6-(substituted phenylamino) Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity; methoxy groups enhance solubility. 30–55%
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene) derivatives Variable R2 groups (alkyl/aryl) Thioether linkage improves stability; imidazolidin-ylidene moiety aids in metal coordination. 20–70%

Key Observations :

Substituent Effects: The prop-1-en-2-yl group in the target compound introduces unsaturation, which may influence π-π stacking interactions or reactivity in cross-coupling reactions. This contrasts with piperazinyl (e.g., Compounds 21–24) or phenylamino (e.g., Compounds 12–15) substituents, which prioritize solubility and electronic modulation .

Yields for analogs range widely (20–70%), depending on substituent complexity and purification methods . Characterization techniques such as ¹H NMR and IR spectroscopy (used for analogs in ) would likely confirm the target compound’s structure, particularly the prop-1-en-2-yl and benzamide functionalities.

Potential Applications: Piperazinyl-substituted triazines (e.g., Compounds 21–24) are explored for antitumor activity, with fluorophenyl groups enhancing cytotoxicity . The target compound’s benzamide group may align with sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase or tyrosine kinases .

Biological Activity

N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N5O, with a molecular weight of 333.37 g/mol. Its structure features a triazine ring, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of phenylbenzamide derivatives against various viral strains. For example, a series of N-phenylbenzamide derivatives demonstrated significant activity against Enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 18 μM . The structure modifications at the C-3 position of the benzene ring were crucial for enhancing antiviral efficacy.

Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives

CompoundViral StrainIC50 (μM)TC50 (μM)Selectivity Index
1eEV715.7620110
1cSZ-98~15-10–36
3gH~15-16–35
5cJS-52-3~15-16–63

The selectivity index (SI) indicates the compound's safety margin, with higher values suggesting better therapeutic potential.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study on pyrazoline hybrids indicated that derivatives similar to this compound exhibited promising cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values in the nanomolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (nM)
Pyrazoline Derivative AMCF-70.21
Pyrazoline Derivative BA5494.7

These findings suggest that modifications to the triazine scaffold can significantly enhance anticancer activity.

The biological activity of this compound appears to involve multiple mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes within host cells.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Modulation of Enzyme Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

  • Study on EV71 : A novel derivative was identified with low micromolar activity against multiple strains of EV71, indicating broad-spectrum antiviral potential .
  • Anticancer Efficacy : In vivo studies demonstrated that certain derivatives effectively reduced tumor sizes in mouse models at doses as low as 10 mg/kg .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.